molecular formula C6H13Cl2N3 B1601195 2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride CAS No. 88883-73-2

2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride

Cat. No. B1601195
CAS RN: 88883-73-2
M. Wt: 198.09 g/mol
InChI Key: RJCUCTSCXXYYKL-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride, also known as 1H-Imidazole-2-ethanamine,4-methyl-,dihydrochloride, is a chemical compound with the molecular formula C6H11N3.2ClH .


Molecular Structure Analysis

The molecular structure of 2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride can be represented by the SMILES string NCCC1=NC2=CC(C)=CC=C2N1.[H]Cl.[H]Cl . The molecular weight of this compound is 248.15 .

Scientific Research Applications

  • Pharmaceutical Research

    • Imidazole compounds have shown a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • The synthesis of these compounds often involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol .
    • The yield of this reaction was reported to be 76% .
  • Organic Chemistry

    • Imidazole is a key component in the synthesis of many functional molecules used in everyday applications .
    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • The bonds constructed during the formation of the imidazole are of particular interest .
  • Antioxidant Potential

    • Imidazole derivatives have shown potential as antioxidants .
    • For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives were synthesized and evaluated for antioxidant potential using DPPH assay .
    • These compounds showed good scavenging potential compared to ascorbic acid .
  • Therapeutic Potential

    • Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • Imidazole has become an important synthon in the development of new drugs .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antibiotics

    • 2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics .
    • These antibiotics are useful in combating anaerobic bacterial and parasitic infections .
  • Epoxy Resin and Textile Dyes

    • 2-Methylimidazole is also employed as a hardener or accelerator for epoxy resin .
    • It is used as an auxiliary agent for textile dyes .

properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-4-8-6(9-5)2-3-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCUCTSCXXYYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524486
Record name 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride

CAS RN

88883-73-2
Record name 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 5
2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(5-methyl-1H-imidazol-2-yl)ethanamine dihydrochloride

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